molecular formula C11H12 B3056968 1-Ethynyl-2-isopropylbenzene CAS No. 75659-50-6

1-Ethynyl-2-isopropylbenzene

Cat. No.: B3056968
CAS No.: 75659-50-6
M. Wt: 144.21 g/mol
InChI Key: WHDJBWFKMSCTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of an ethynyl group attached to a benzene ring, with an isopropyl group at the ortho position relative to the ethynyl group. It is a derivative of benzene and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

1-Ethynyl-2-isopropylbenzene primarily targets the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a significant site for various chemical reactions due to its unique reactivity .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The primary interaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of transformations, including [1,2]-R migration, [1,5]-H shift, and 4π-electrocyclization . These transformations result in the synthesis of indenes .

Biochemical Pathways

The biochemical pathway of this compound involves two competing pathways: pathway a and pathway c . Pathway a involves [1,2]-R migration, [1,5]-H shift, and 4π-electrocyclization, giving the indenes with the R group at the C3 position . Pathway c takes place through irreversible [1,5]-H shift/cyclization and [1,2]-H shift, generating indenes with the R group at the C2 position .

Pharmacokinetics

The compound’s molecular weight of 1482447 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The primary result of the action of this compound is the synthesis of indenes . Indenes are important structures in organic chemistry and are used in the synthesis of various pharmaceuticals and other organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different R groups in the alkyne moiety of the substrates can affect the preferred pathway for cyclization . When R = H or Br, pathway a is favored, while when R = alkyl group, pathway c is preferred . Furthermore, the reaction can be catalyzed by PtCl2 , indicating that the presence of catalysts can significantly influence the compound’s action.

Safety and Hazards

The safety data sheet for similar compounds like Cumene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and may be fatal if swallowed and enters airways . It may cause respiratory irritation and may cause cancer .

Future Directions

The future directions in the study of 1-Ethynyl-2-isopropylbenzene and similar compounds could involve further exploration of their synthesis, particularly multi-step synthesis . This could involve the use of Friedel Crafts acylation followed by a Clemmensen Reduction . Future research could also explore the effects of different directing groups on the synthesis process .

Preparation Methods

The synthesis of 1-Ethynyl-2-isopropylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the ethynyl and isopropyl groups.

    Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution to introduce the isopropyl group.

    Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Properties

IUPAC Name

1-ethynyl-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h1,5-9H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDJBWFKMSCTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348441
Record name 2-iso-Propylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75659-50-6
Record name 1-Ethynyl-2-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75659-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iso-Propylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-2-isopropylbenzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-2-isopropylbenzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-2-isopropylbenzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-2-isopropylbenzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-2-isopropylbenzene
Reactant of Route 6
Reactant of Route 6
1-Ethynyl-2-isopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.